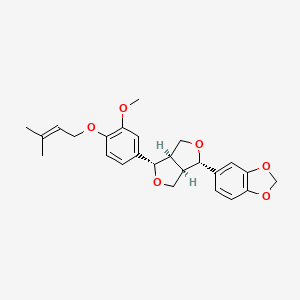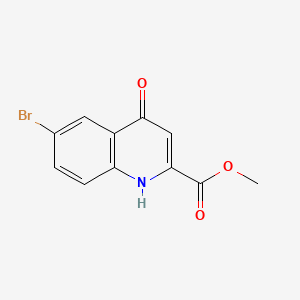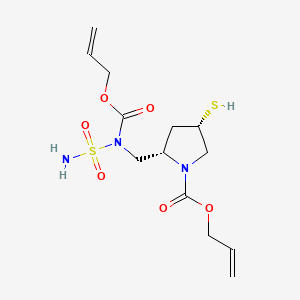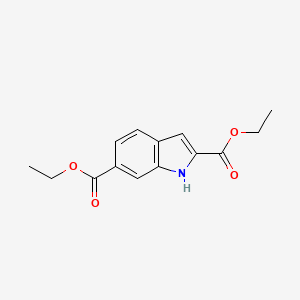
Diethyl 1H-indole-2,6-dicarboxylate
Vue d'ensemble
Description
Diethyl 1H-indole-2,6-dicarboxylate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.28 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of Diethyl 1H-indole-2,6-dicarboxylate consists of a 1H-indole core with two carboxylate groups attached at the 2 and 6 positions . The carboxylate groups are esterified with ethyl groups .
Physical And Chemical Properties Analysis
Diethyl 1H-indole-2,6-dicarboxylate is a solid compound . It has a molecular weight of 261.28 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Applications De Recherche Scientifique
Synthesis Techniques : A study by Heaner et al. (2013) detailed the synthesis of substituted indoles, including Diethyl 1H-indole-2,6-dicarboxylate, using a sequence of Knoevenagel–Hemetsberger reactions. This method provides an efficient approach to synthesizing such compounds (Heaner et al., 2013).
Antimicrobial Activity : Gadaginamath and Shyadligeri (2000) investigated the chemoselectivity of Bisindole Tetracarboxylate towards Hydrazine Hydrate, leading to the synthesis of Diethyl 5,5′-Bis(2,5-dimethylpyrrol-1-ylaminocarbonylmethoxy) -2,2′-dimethyl-1,1′-(ethane-1,2-diyl)di(1H-indole)-3,3′-dicarboxylate. This compound showed promising antimicrobial activity (Gadaginamath & Shyadligeri, 2000).
Pharmaceutical Intermediate Synthesis : Slaett et al. (2005) explored the synthetic applications of 3-(cyanoacetyl)indoles, which are closely related to Diethyl 1H-indole-2,6-dicarboxylate, demonstrating their usefulness in the preparation of various pharmaceutical intermediates (Slaett et al., 2005).
Anticancer and Antityrosinase Agents : Nikalje et al. (2019) conducted a study on the synthesis of indole spliced thiadiazole and α-amino phosphonates using ultrasound, which exhibited potential as anticancer and antityrosinase agents. These compounds are structurally related to Diethyl 1H-indole-2,6-dicarboxylate, indicating potential applications in cancer therapy (Nikalje et al., 2019).
Optical and Thermal Properties : Kumar et al. (2020) explored the growth and properties of Diethyl 3,3′-[(2,4-dichlorophenyl) methylidene]bis(1H-indole-2-carboxylate), a related compound, highlighting its potential in optical, thermal, and electronic applications (Kumar et al., 2020).
Fluorescence Studies : Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-brominated dehydroamino acids. These compounds, including those structurally similar to Diethyl 1H-indole-2,6-dicarboxylate, were found to be potential candidates for fluorescent probes, demonstrating their usefulness in photophysical studies (Pereira et al., 2010).
Safety And Hazards
Diethyl 1H-indole-2,6-dicarboxylate is classified as a potentially hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
diethyl 1H-indole-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-8,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYBMUDGXFHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660512 | |
| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1H-indole-2,6-dicarboxylate | |
CAS RN |
107516-75-6 | |
| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)
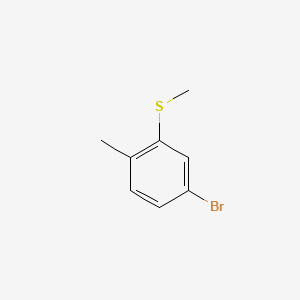
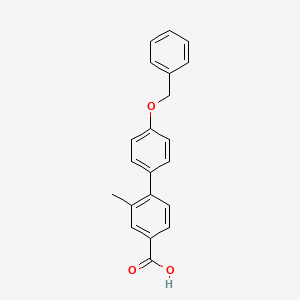
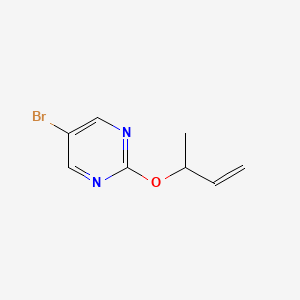
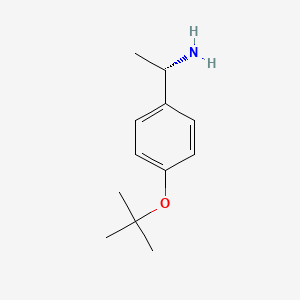
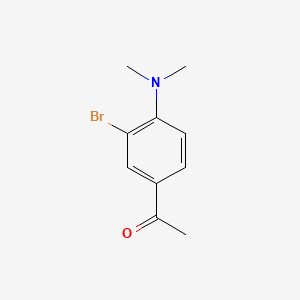
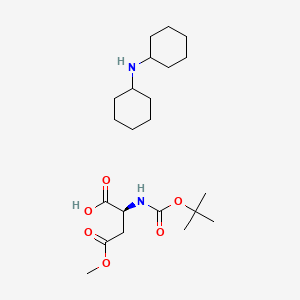

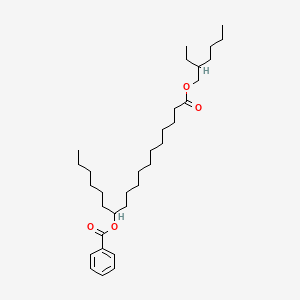
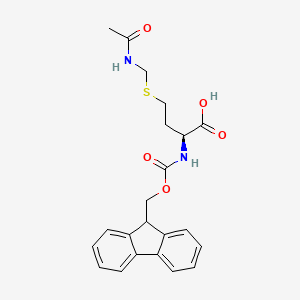
![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)
